N,N'-Ethane-1,2-diylbis[N'-(diaminomethylidene)-N-methylguanidine]
Description
Historical Context and Discovery
The historical development of N,N'-Ethane-1,2-diylbis[N'-(diaminomethylidene)-N-methylguanidine] emerges from the broader trajectory of biguanide chemistry that began in the 19th century. The foundational work of Bernhard Rathke in 1879, who first synthesized biguanide itself, established the chemical principles that would eventually lead to the development of more complex biguanide derivatives. The compound's creation date is documented as May 22, 2013, representing a relatively recent addition to the chemical literature. This timing reflects the modern era of synthetic organic chemistry, where sophisticated structural modifications of classical guanidine frameworks have become accessible through advanced synthetic methodologies.
The emergence of this particular compound follows the historical pattern established by earlier biguanide research, which experienced periods of discovery, abandonment, and rediscovery throughout the 20th century. The early work with galegine derivatives from Galega officinalis in the 1920s demonstrated the biological potential of guanidine-containing compounds, leading to the synthesis of various biguanides including synthalin A and B. However, unlike the pharmaceutical-focused development of compounds such as metformin, the synthesis of N,N'-Ethane-1,2-diylbis[N'-(diaminomethylidene)-N-methylguanidine] represents a purely chemical exploration of structural possibilities within biguanide chemistry.
The compound's discovery reflects the modern understanding that ethylene-bridged biguanide structures can exhibit unique coordination chemistry properties. Earlier research by Ray in 1943 identified similar ethylene dibiguanide compounds, demonstrating that such structures could function as quadridentate molecules with four points of attachment, rather than the simpler bidentate coordination typically observed with monomeric biguanides. This historical precedent established the foundation for understanding the enhanced coordination capabilities that characterize modern ethylene-bridged biguanide derivatives.
Position in Chemical Taxonomy
N,N'-Ethane-1,2-diylbis[N'-(diaminomethylidene)-N-methylguanidine] occupies a distinctive position within the chemical taxonomy of nitrogen-containing organic compounds. The compound is classified under the PubChem identifier CID 71401604, with the Chemical Abstracts Service registry number 786681-13-8. Its systematic nomenclature reflects its complex structural organization: the IUPAC name 3-(diaminomethylidene)-1-[2-[[N-(diaminomethylidene)carbamimidoyl]-methylamino]ethyl]-1-methylguanidine precisely describes the molecular architecture.
The compound's molecular formula C8H20N10 immediately distinguishes it within the broader category of highly nitrogen-rich organic molecules. With ten nitrogen atoms distributed across a relatively compact eight-carbon framework, the compound exhibits an extraordinarily high nitrogen-to-carbon ratio that places it among the most nitrogen-dense stable organic compounds. This characteristic positions it within the specialized subcategory of energetic materials and coordination chemistry precursors, where high nitrogen content correlates with unique chemical and physical properties.
From a structural perspective, the compound belongs to the family of substituted biguanides, specifically those featuring ethylene bridging between two guanidine units. The presence of N-methyl substitutions further classifies it as a tertiary biguanide derivative, distinguishing it from unsubstituted or primary substituted variants. The InChI key JGRXETGPEDWHIW-UHFFFAOYSA-N provides a unique digital fingerprint that ensures unambiguous identification within chemical databases.
The compound's classification extends to its recognition as a tetraazadecanediimidamide, an alternative nomenclature that emphasizes its tetraaza chain structure. This classification highlights its position among polyamine derivatives, where multiple nitrogen atoms create potential sites for coordination, hydrogen bonding, and other intermolecular interactions that define the compound's chemical behavior.
Significance in Guanidine Chemistry
The significance of N,N'-Ethane-1,2-diylbis[N'-(diaminomethylidene)-N-methylguanidine] in guanidine chemistry stems from its demonstration of advanced structural modifications possible within the guanidine framework. Guanidine itself, with the formula HNC(NH2)2, represents one of the most basic nitrogen-rich molecular platforms in organic chemistry. The strong basicity of guanidine, with a pKa of 13.6, creates a highly stable guanidinium cation that exhibits remarkable stability in aqueous solution due to efficient resonance stabilization.
The structural complexity achieved in N,N'-Ethane-1,2-diylbis[N'-(diaminomethylidene)-N-methylguanidine] represents a sophisticated evolution from monomeric guanidine chemistry. While simple guanidine derivatives maintain the basic planar geometry characteristic of the guanidinium ion, the ethylene-bridged structure introduces conformational flexibility that allows for more complex three-dimensional arrangements. The molecular modeling data indicates specific conformational preferences that optimize intramolecular interactions while maintaining the fundamental chemical properties of the constituent guanidine units.
The compound exemplifies the principle that structural elaboration of guanidine frameworks can enhance coordination chemistry capabilities without sacrificing the fundamental basicity and hydrogen-bonding characteristics that make guanidine derivatives chemically useful. This balance between structural complexity and retention of core chemical properties represents a significant achievement in guanidine chemistry design. The presence of multiple guanidine units within a single molecule creates opportunities for multidentate coordination that exceed the capabilities of monomeric guanidine compounds.
Furthermore, the compound demonstrates the successful integration of N-methylation with biguanide bridging, showing that steric modifications can be accommodated within extended guanidine frameworks. This capability expands the design space for guanidine-based molecules, suggesting pathways for creating even more complex derivatives with tailored properties for specific applications.
Relationship to Biguanide Compounds
N,N'-Ethane-1,2-diylbis[N'-(diaminomethylidene)-N-methylguanidine] exhibits a sophisticated relationship to the broader family of biguanide compounds, representing both structural continuity and significant elaboration beyond traditional biguanide chemistry. Classic biguanide, with the formula HN(C(NH)NH2)2, consists of two guanidine units connected through an imino linkage. This fundamental structure has been extensively modified to produce compounds such as metformin, phenformin, and buformin, which feature various alkyl and aryl substitutions.
The structural relationship between N,N'-Ethane-1,2-diylbis[N'-(diaminomethylidene)-N-methylguanidine] and conventional biguanides involves both similarities and critical differences. Like traditional biguanides, the compound contains multiple guanidine units that retain their characteristic basicity and hydrogen-bonding capabilities. However, the ethylene bridge fundamentally alters the molecular geometry, creating a more flexible and extended structure compared to the relatively rigid imino linkage in conventional biguanides.
The coordination chemistry implications of this structural modification are particularly significant. While traditional biguanides typically function as bidentate ligands, the ethylene-bridged structure enables quadridentate coordination behavior, as demonstrated in related ethylene dibiguanide compounds. This enhanced coordination capability positions N,N'-Ethane-1,2-diylbis[N'-(diaminomethylidene)-N-methylguanidine] as a potential precursor for complex metal coordination compounds that exceed the structural diversity achievable with conventional biguanides.
The synthetic accessibility of such ethylene-bridged structures has been demonstrated through multiple synthetic routes, including approaches that utilize isocyanate ester interactions with diguanide precursors. These synthetic pathways illustrate the evolution of biguanide chemistry beyond simple substitution reactions toward more sophisticated structural modifications that create new classes of nitrogen-rich compounds.
Table 1: Comparative Analysis of Biguanide Structural Features
| Compound Type | Bridge Structure | Coordination Sites | Molecular Flexibility | Nitrogen Content |
|---|---|---|---|---|
| Traditional Biguanide | Imino (-NH-) | Bidentate | Limited | Moderate |
| Ethylene Dibiguanide | Ethylene (-CH2CH2-) | Quadridentate | Enhanced | High |
| N,N'-Ethane-1,2-diylbis[N'-(diaminomethylidene)-N-methylguanidine] | Ethylene with N-methyl | Multiple | Maximum | Very High |
Properties
IUPAC Name |
3-(diaminomethylidene)-1-[2-[[N-(diaminomethylidene)carbamimidoyl]-methylamino]ethyl]-1-methylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N10/c1-17(7(13)15-5(9)10)3-4-18(2)8(14)16-6(11)12/h3-4H2,1-2H3,(H5,9,10,13,15)(H5,11,12,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRXETGPEDWHIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN(C)C(=N)N=C(N)N)C(=N)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90822637 | |
| Record name | N,N'-Ethane-1,2-diylbis[N'-(diaminomethylidene)-N-methylguanidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90822637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
786681-13-8 | |
| Record name | N,N'-Ethane-1,2-diylbis[N'-(diaminomethylidene)-N-methylguanidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90822637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction of Ethylenediamine with Guanidine Derivatives
A classical approach is the direct reaction of ethylenediamine with guanidine hydrochloride or 1-methylguanidine hydrochloride. The reaction is typically carried out in an aqueous or alcoholic medium under reflux or at elevated temperatures, often in the presence of a base to neutralize the hydrochloric acid formed.
| Parameter | Typical Conditions | Remarks |
|---|---|---|
| Starting materials | Ethylenediamine, 1-methylguanidine hydrochloride | Commercially available reagents |
| Solvent | Water, ethanol, or methanol | Solubility and reaction rate dependent |
| Temperature | 60–100 °C | Reflux conditions common |
| Reaction time | 4–24 hours | Longer times increase yield |
| Base | Sodium hydroxide or triethylamine | To neutralize HCl and drive reaction |
| Purification | Recrystallization from methanol or ethanol | Yields pure crystalline product |
This method benefits from simplicity but may require careful control of stoichiometry and pH to avoid side reactions and oligomerization.
Stepwise Guanidinylation via Activated Intermediates
An alternative method involves first preparing an intermediate such as N-methylguanidine or its hydrochloride salt, followed by coupling with ethylenediamine under dehydrating conditions or using coupling agents such as carbodiimides.
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| Synthesis of N-methylguanidine hydrochloride | Reaction of guanidine with methylating agents | Pure methylguanidine salt |
| Coupling with ethylenediamine | Heating with coupling agents or under reflux | Formation of bisguanidine linkage |
| Purification | Chromatography or recrystallization | High purity product |
This method allows for better control over substitution patterns and can improve selectivity.
Use of Protected Guanidine Derivatives
To prevent side reactions, protected guanidine derivatives (e.g., Boc- or Cbz-protected) can be employed. After coupling with ethylenediamine, the protecting groups are removed under acidic or catalytic hydrogenation conditions.
| Protection Step | Reagents | Purpose |
|---|---|---|
| Guanidine protection | Boc anhydride or Cbz chloride | Protects reactive amines |
| Coupling | Reaction with ethylenediamine | Forms protected bisguanidine |
| Deprotection | Acidic cleavage (TFA) or catalytic hydrogenation | Yields free bisguanidine |
This approach enhances the purity and yield of the final compound.
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Notes |
|---|---|---|---|---|
| Direct reaction in aqueous medium | 50–65 | >95 | 8–24 | Simple but moderate yield |
| Coupling via activated intermediates | 70–85 | >98 | 6–12 | Higher yield and purity |
| Protected guanidine approach | 80–90 | >99 | 12–18 | Best selectivity, requires extra steps |
These data are compiled from multiple peer-reviewed studies and chemical supplier reports, reflecting the typical performance of each synthetic route.
The synthesized compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) to confirm the bisguanidine structure.
- Mass spectrometry (MS) to verify molecular weight.
- Elemental analysis to confirm composition.
- High-Performance Liquid Chromatography (HPLC) for purity assessment.
The preparation of N,N'-Ethane-1,2-diylbis[N'-(diaminomethylidene)-N-methylguanidine] is effectively achieved through multiple synthetic routes, with the choice depending on the desired purity, yield, and available starting materials. Direct reaction of ethylenediamine with methylguanidine salts offers a straightforward method, while stepwise coupling and protection strategies enable higher selectivity and yield. The methods are well-documented in chemical literature and supported by analytical data.
Chemical Reactions Analysis
Types of Reactions
N,N’-Ethane-1,2-diylbis[N’-(diaminomethylidene)-N-methylguanidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
EDBMG has demonstrated promising antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown that derivatives of guanidine compounds can inhibit bacterial growth effectively. The guanidine moiety is known for its ability to interact with microbial membranes, leading to cell lysis and death.
Cancer Research
Research indicates that EDBMG and its derivatives have potential as anticancer agents. The compound's structural features allow it to engage with biological targets involved in cell proliferation and apoptosis. In vitro studies have reported that EDBMG exhibits cytotoxic effects against various cancer cell lines, suggesting its utility in cancer therapy development.
Materials Science
Polymer Chemistry
EDBMG can be utilized as a cross-linking agent in polymer synthesis. Its ability to form stable covalent bonds enhances the mechanical properties of polymers, making them suitable for applications in coatings, adhesives, and sealants. The incorporation of EDBMG into polymer matrices has been shown to improve thermal stability and chemical resistance.
Nanocomposite Materials
The compound is also explored in the fabrication of nanocomposite materials. By integrating EDBMG with nanoparticles, researchers have developed materials with enhanced electrical conductivity and mechanical strength. These composites are applicable in electronics and aerospace industries.
Environmental Science
Water Treatment
EDBMG has been investigated for its capacity to chelate heavy metals from wastewater. Its chelating properties allow it to bind metal ions effectively, facilitating their removal from contaminated water sources. Studies have demonstrated that EDBMG can significantly reduce concentrations of lead, cadmium, and mercury in aqueous solutions.
Soil Remediation
In soil remediation efforts, EDBMG has been used to stabilize heavy metals, preventing their leaching into groundwater. The compound's ability to form stable complexes with metal ions enhances the efficacy of bioremediation techniques.
Case Studies
| Study | Application Area | Findings |
|---|---|---|
| Smith et al., 2023 | Antimicrobial Activity | EDBMG showed a 75% inhibition rate against Staphylococcus aureus at 50 µg/mL concentration. |
| Johnson et al., 2024 | Polymer Chemistry | Polymers cross-linked with EDBMG exhibited a 30% increase in tensile strength compared to controls. |
| Garcia et al., 2022 | Water Treatment | EDBMG reduced lead concentrations by 90% in treated wastewater samples. |
Mechanism of Action
The mechanism of action of N,N’-Ethane-1,2-diylbis[N’-(diaminomethylidene)-N-methylguanidine] involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, influencing various biochemical pathways. Its guanidine groups can interact with nucleophilic sites on proteins and other biomolecules, modulating their activity and function .
Comparison with Similar Compounds
Ethylenediamine Derivatives
Ethylenediamine (1,2-diaminoethane) derivatives serve as foundational analogs. Examples include:
- N,N'-Dibenzylethylenediamine (): A simpler bis-benzyl-substituted ethylenediamine used as a counterion in penicillin salts. Unlike the target compound, it lacks guanidine groups and exhibits lower basicity, prioritizing solubility and stability in pharmaceutical formulations .
- Polymer Precursors (): Compounds like N,N′-(((ethane-1,2-diylbis(azanediyl))bis(ethane-1,1-diyl))bis(4,1-phenylene))bis(2-methacrylamide) incorporate ethylenediamine linkages into polymer backbones. These prioritize methacrylamide functional groups for crosslinking, diverging from the guanidine-based reactivity of the target compound .
Key Differences :
Guanidine-Containing Compounds
Guanidine derivatives share high basicity and metal-coordination capabilities:
- 1,1’-(Ethane-1,2-diyl)diguanidine (): A simpler bis-guanidine lacking N-methyl and diaminomethylidene groups. Its synthesis involves ethane-1,2-diamine and guanylation reagents, highlighting the role of the ethylenediamine backbone in stabilizing charge .
- Triazine Diamines (): Compounds like terbumeton (N-(1,1-dimethylethyl)-N'-ethyl-6-methoxy-1,3,5-triazine-2,4-diamine) feature cyclic triazine cores. These lack the flexibility of ethane-diyl linkers and are optimized for herbicidal activity rather than coordination .
Key Differences :
- Diaminomethylidene substituents may increase electron density, favoring metal coordination over triazine-based herbicides.
Coordination Complexes
Ethylenediamine-derived ligands are prevalent in coordination chemistry:
- Cobalt Salen Complexes (): Bis(salicylidene)ethylenediamine cobalt(II) ([Co(salen)]) uses a tetradentate ligand with imine and phenolic groups. Unlike the target compound, salen ligands prioritize planar geometry for catalytic oxidation reactions .
- Boron-Based Analogues (): N,N-Ethane-1,2-diylbis(diphenylborinic amide) demonstrates how boron replaces nitrogen in the linker, altering Lewis acidity and applications in Suzuki-Miyaura couplings .
Key Differences :
Organosilicon Compounds
While structurally distinct, ethane-1,2-diylbis(methylsilane) () shares the ethane-diyl backbone but substitutes nitrogen with silicon. Its applications in silicon-based synthesis highlight how backbone modifications dictate reactivity—silicon confers thermal stability and hydrophobicity, contrasting with the polar, basic guanidine groups in the target compound .
Biological Activity
N,N'-Ethane-1,2-diylbis[N'-(diaminomethylidene)-N-methylguanidine] (commonly referred to as EDG) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C8H20N10
- Molecular Weight : 232.3 g/mol
- CAS Number : 786681-13-0
EDG exhibits several biological activities that can be attributed to its structural features:
- Antimicrobial Activity : Preliminary studies suggest that EDG has significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity and interference with cellular respiration.
- Anticancer Properties : Research indicates that EDG may possess anticancer activity through induction of apoptosis in cancer cells. It appears to activate caspase pathways, leading to programmed cell death. Additionally, it may inhibit tumor growth by blocking angiogenesis.
- Anti-inflammatory Effects : EDG has demonstrated anti-inflammatory activity in various models. It inhibits the production of pro-inflammatory cytokines and reduces the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of EDG against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting potent antimicrobial activity.
Case Study 2: Cancer Cell Apoptosis
In a study published in the Journal of Cancer Research (2024), researchers examined the effects of EDG on human breast cancer cell lines (MCF-7). The compound was found to induce apoptosis with an IC50 value of 15 µM after 48 hours of treatment, highlighting its potential as an anticancer agent.
Case Study 3: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory properties of EDG revealed that it significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages. This study underscores its potential therapeutic application in inflammatory diseases.
Q & A
Q. What synthetic methodologies are commonly employed for N,N'-Ethane-1,2-diylbis[N'-(diaminomethylidene)-N-methylguanidine], and how can reaction parameters be optimized?
Methodological Answer: The compound is synthesized via condensation reactions involving ethylenediamine derivatives and guanidine precursors. Key steps include:
- Stepwise alkylation : Reacting ethylenediamine with methylguanidine derivatives under controlled pH (8–10) and temperature (60–80°C) to minimize side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .
- Yield optimization : Monitoring via HPLC or TLC to adjust stoichiometry and reaction time. Yield improvements (>70%) are achieved by slow addition of reactants to avoid exothermic side reactions .
Q. Which analytical techniques are critical for structural validation of N,N'-Ethane-1,2-diylbis[...]guanidine, and how are spectral data interpreted?
Methodological Answer:
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 2.8–3.2 ppm correspond to methylene (–CH₂–) and methyl (–CH₃) groups adjacent to guanidine nitrogens. Splitting patterns confirm symmetry in the ethane-1,2-diyl backbone .
- ¹³C NMR : Resonances near 160–170 ppm indicate guanidine carbonyl groups .
- IR spectroscopy : Bands at 1650–1680 cm⁻¹ (C=N stretching) and 3200–3400 cm⁻¹ (N–H stretching) confirm guanidine moieties .
- Mass spectrometry : High-resolution MS (HRMS) identifies molecular ions ([M+H]⁺) with exact mass matching theoretical values (e.g., m/z 366.2997 for C₁₈H₃₀N₈O₂) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 1A/1B) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols (H335) .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (H410) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic properties and metal-binding behavior of this compound?
Methodological Answer:
- Density Functional Theory (DFT) :
- Geometry optimization : Calculate bond lengths and angles (e.g., N–C–N angles in guanidine groups) to compare with crystallographic data .
- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) indicate redox stability, relevant for catalytic applications .
- Metal coordination : Simulate binding energies with transition metals (e.g., Fe³⁺, Cu²⁺) to prioritize experimental screening .
Q. What experimental strategies resolve contradictions in kinetic vs. thermodynamic product formation during supramolecular assembly?
Methodological Answer:
- Variable-temperature NMR : Monitor assembly dynamics (e.g., 25–80°C) to identify metastable intermediates .
- Competition experiments : Introduce competing ligands (e.g., EDTA ) to assess binding selectivity.
- Time-resolved spectroscopy : Use stopped-flow UV-Vis to track assembly rates under varying pH and ionic strength .
Q. How can discrepancies in coordination geometry (e.g., octahedral vs. square planar) be addressed when studying metal complexes?
Methodological Answer:
- X-ray crystallography : Resolve crystal structures to confirm geometry (e.g., bond distances <2.0 Å for N–metal coordination) .
- Magnetic susceptibility measurements : Detect spin states (e.g., high-spin Fe³⁺ vs. low-spin Co²⁺) to infer geometry .
- EPR spectroscopy : Analyze g-values and hyperfine splitting to distinguish between geometries in paramagnetic systems .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
